3,4-dimethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide
Übersicht
Beschreibung
3,4-dimethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide, also known as PD168077, is a selective dopamine D4 receptor agonist. It was first synthesized in the early 1990s as a potential treatment for psychiatric disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD). Since then, PD168077 has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
3,4-dimethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide acts as a partial agonist at the dopamine D4 receptor, which is a G protein-coupled receptor. Activation of the dopamine D4 receptor leads to the activation of intracellular signaling pathways that are involved in the regulation of neuronal activity and neurotransmitter release. This compound has been shown to increase the release of dopamine and acetylcholine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive performance in animal models of schizophrenia and ADHD. Specifically, this compound has been shown to improve working memory, attention, and executive function in these models. This compound has also been shown to increase the release of dopamine and acetylcholine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3,4-dimethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide is its high selectivity for the dopamine D4 receptor, which allows for more precise targeting of this receptor compared to other dopamine receptor agonists. However, one limitation of this compound is its relatively low potency compared to other dopamine receptor agonists, which may limit its effectiveness in certain experimental paradigms.
Zukünftige Richtungen
There are several potential future directions for the study of 3,4-dimethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide. One direction is the development of more potent and selective dopamine D4 receptor agonists for the treatment of psychiatric disorders. Another direction is the investigation of the long-term effects of this compound on cognitive function and brain structure and function. Finally, the potential therapeutic applications of this compound in other neurological and psychiatric disorders, such as Alzheimer's disease and depression, could also be explored.
Wissenschaftliche Forschungsanwendungen
3,4-dimethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in the treatment of psychiatric disorders. Research has shown that this compound has high affinity and selectivity for the dopamine D4 receptor, which is primarily expressed in the prefrontal cortex, a brain region that is involved in cognitive processes such as working memory, attention, and decision-making. This compound has been shown to improve cognitive performance in animal models of schizophrenia and ADHD.
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-(2-pyrrolidin-1-ylphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-17-10-9-14(13-18(17)24-2)19(22)20-15-7-3-4-8-16(15)21-11-5-6-12-21/h3-4,7-10,13H,5-6,11-12H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGLSJJMEUJJCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCCC3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.